![molecular formula C20H31NO5 B561923 (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid CAS No. 160141-23-1](/img/no-structure.png)

(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

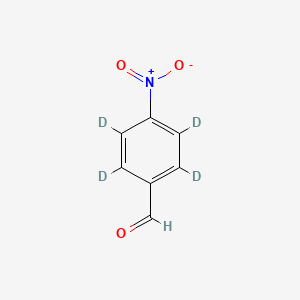

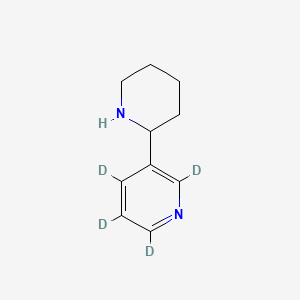

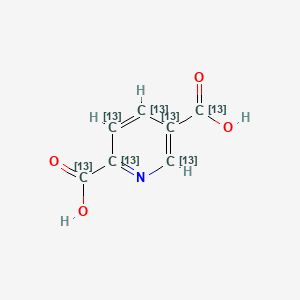

“(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid” is a chemical compound with the molecular formula C20H31NO5 . It appears as a crystalline powder . The compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would determine its physical and chemical properties.Physical and Chemical Properties Analysis

This compound appears as a crystalline powder . It is soluble in methanol . The compound should be stored at -20° C . Its melting point is 61-63°C .科学的研究の応用

Chemistry and Biological Activities of Amino Acids and Aromatic Compounds

Chemistry and Bioactivity of Mimosine : Mimosine, a non-protein amino acid, showcases diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its role in the development of specific inhibitors for various diseases highlights the potential of amino acids in therapeutic applications (Nguyen & Tawata, 2016).

Biodegradation of Aromatic Compounds : Research on Escherichia coli demonstrates its ability to degrade aromatic compounds, offering insights into the microbial catabolism of such substances and their potential in bioremediation and biotransformation strategies (Díaz et al., 2001).

Anticonvulsant GABA Uptake Inhibitor : Studies on tiagabine, a selective GABA uptake inhibitor, underscore the relevance of modifying aromatic compounds for enhancing therapeutic efficacy in epilepsy treatment (Suzdak & Jansen, 1995).

Potential Therapeutic Applications

Neurodegenerative and Psychiatric Diseases : Ursolic acid, a pentacyclic triterpenoid found in plants, exhibits a range of biological activities. Its effects on neurodegenerative and psychiatric conditions, such as Alzheimer's and depression, highlight the therapeutic potential of natural aromatic compounds (Ramos-Hryb et al., 2017).

Electrochemical Biosensors Based on Phenylboronic Acid : The development of biosensors using phenylboronic acid and derivatives for detecting sugars and glycoproteins demonstrates the applicability of aromatic compounds in bioanalytical chemistry and diagnostics (Anzai, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-phenylpropionic acid. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": ["Boc-protected amino acid", "3-phenylpropionic acid", "Methyl iodide", "Sodium hydride", "Pentanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Boc-protect the amino group of the amino acid using Boc-anhydride and a base catalyst.", "2. Alkylate the protected amine with methyl iodide and sodium hydride in a polar aprotic solvent such as diethyl ether.", "3. React the resulting intermediate with 3-phenylpropionic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in a polar aprotic solvent.", "4. Deprotect the Boc group using hydrochloric acid in a polar aprotic solvent such as diethyl ether.", "5. Neutralize the reaction mixture with sodium hydroxide and extract the product using water and a nonpolar solvent such as diethyl ether.", "6. Purify the product using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

160141-23-1 |

分子式 |

C20H31NO5 |

分子量 |

365.5 g/mol |

IUPAC名 |

(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23)/t14-,16+,17-/m0/s1 |

InChIキー |

FTMLRDMMNWLYOE-UAGQMJEPSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

正規SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

同義語 |

(αS)-α-[[(2S,3S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylpentyl]oxy]benzenepropanoic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

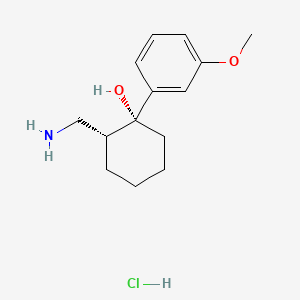

![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)